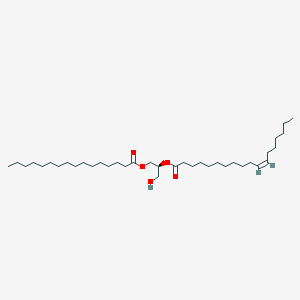
羟基棕榈酰鞘氨醇
描述
Synthesis Analysis
The synthesis of hydroxypalmitoyl sphinganine involves the hydroxylation of sphinganine. This process has been extensively studied in both yeast and plant systems. In yeast, experiments with perdeuterated palmitic acid incorporated into hydroxypalmitoyl sphinganine supported a hydroxylation mechanism over a hydration mechanism, indicating a specific pathway for the introduction of the hydroxyl group at carbon 4 of sphinganine (Polito & Sweeley, 1971). Similarly, in corn, sphinganine hydroxylase activity was characterized, providing insights into the enzymatic conversion of sphinganine to hydroxypalmitoyl sphinganine, suggesting distinct enzymes for hydroxylating sphinganine and ceramide (Wright et al., 2003).
Molecular Structure Analysis
Hydroxypalmitoyl sphinganine's molecular structure is characterized by a long hydrocarbon chain with a hydroxyl group at a specific position, contributing to its physical and chemical properties. The precise stereochemistry of hydroxylation in hydroxypalmitoyl sphinganine formation is crucial for its biological function, indicating the importance of the configuration at carbon 4 of the precursor base (Polito & Sweeley, 1971).
Chemical Reactions and Properties
Hydroxypalmitoyl sphinganine undergoes various chemical reactions, including acylation and phosphorylation, which are critical for generating complex sphingolipids. The enzyme sphinganine hydroxylase plays a pivotal role in its synthesis, utilizing NADPH or NADH as substrates (Wright et al., 2003).
科学研究应用
护肤和抗衰老
羟基棕榈酰鞘氨醇因其有益特性而被广泛应用于护肤产品 . 它是一种神经酰胺前体,有助于改善皮肤屏障功能和保湿 . 它已被证明可以有效地阻止皮肤最外层的水分流失 . 作为神经酰胺前体,它促使皮肤最外层自然产生更多神经酰胺 . 这很重要,因为神经酰胺缺乏的皮肤无法锁住水分,并保持紧致饱满的外观 .
保湿提升
这种化合物通过防止皮肤最外层水分流失来增强保湿效果 . 它对干性皮肤状况特别有益,因为它可以帮助恢复皮肤的自然水分平衡 .
神经酰胺生成
羟基棕榈酰鞘氨醇鼓励皮肤产生更多的自身神经酰胺 . 神经酰胺是脂类,有助于形成皮肤的屏障并帮助皮肤锁住水分。 它们还有助于皮肤抵御环境侵害,如刺激物和污染 .
化妆品安全性
化妆品成分审查专家组在 2020 年得出结论,在他们评估中描述的使用实践和浓度下,羟基棕榈酰鞘氨醇在化妆品中是安全的 . 这使得它成为一种可靠的化妆品成分 .
癌症发展中的作用
一些科学实验研究了羟基棕榈酰鞘氨醇在癌症发展中的作用. 然而,需要更多的研究来充分了解其在该领域的意义.
免疫反应
羟基棕榈酰鞘氨醇也被用于研究,以了解其在免疫反应中的作用. 这可能导致对免疫系统如何发挥作用以及如何将其用于治疗目的的新见解.
疾病生物标志物
这种化合物已被用作多种疾病的生物标志物. 这意味着它可能被用于诊断或监测某些疾病的进展.
头发调理
除了其护肤功效外,羟基棕榈酰鞘氨醇也用作头发调理剂 . 它可以帮助改善头发的质地和外观,使其成为头发护理产品中的一种流行成分 .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXMVCBJWMTLGK-XIWRNSNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172503 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190249-36-6 | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxypalmitoyl sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPALMITOYL SPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?
A1: Hydroxypalmitoyl sphinganine labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled hydroxypalmitoyl sphinganine by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of hydroxypalmitoyl sphinganine in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []
Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?
A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

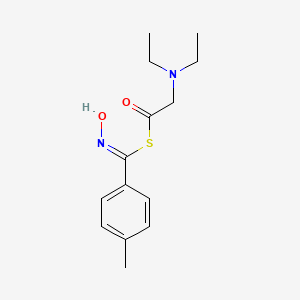
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
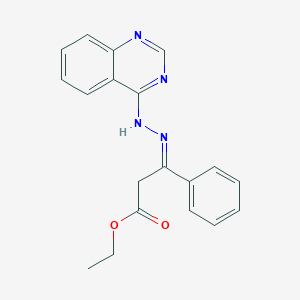
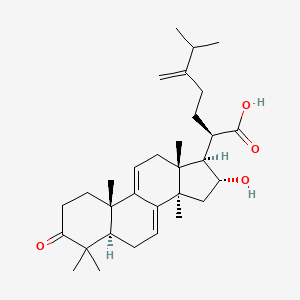
![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
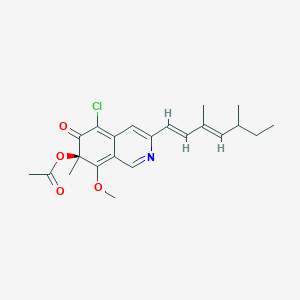
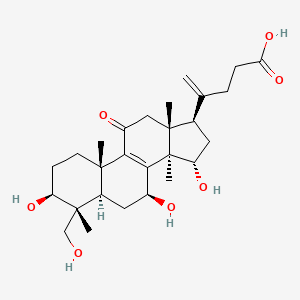

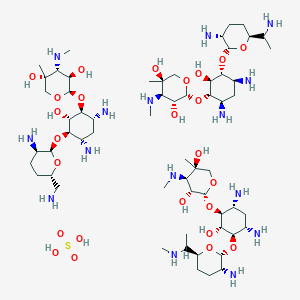
![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)

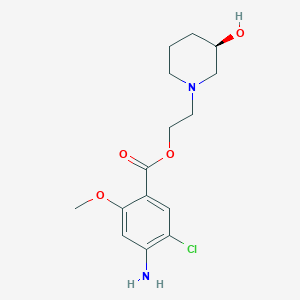
![8-{2-[4-(2,4,5-Trifluoro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B1240891.png)
